molecular formula C17H13Cl2N3O B11701271 5-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

5-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B11701271
M. Wt: 346.2 g/mol
InChI Key: GOJXLIQGIWKZPS-UHFFFAOYSA-N
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Description

5-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-methyl-1-phenyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both chloro and pyrazole groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

Properties

Molecular Formula

C17H13Cl2N3O

Molecular Weight

346.2 g/mol

IUPAC Name

5-chloro-N-(4-chlorophenyl)-3-methyl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C17H13Cl2N3O/c1-11-15(17(23)20-13-9-7-12(18)8-10-13)16(19)22(21-11)14-5-3-2-4-6-14/h2-10H,1H3,(H,20,23)

InChI Key

GOJXLIQGIWKZPS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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